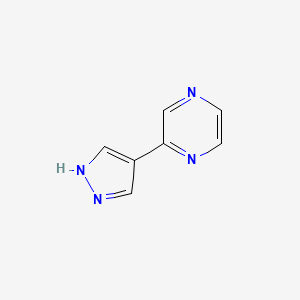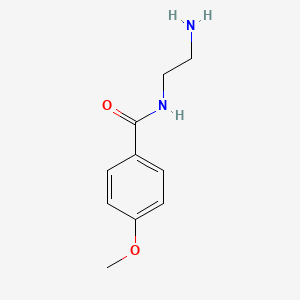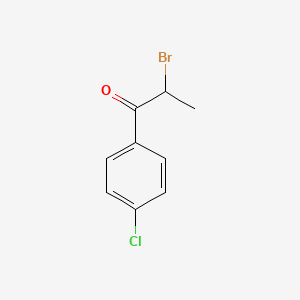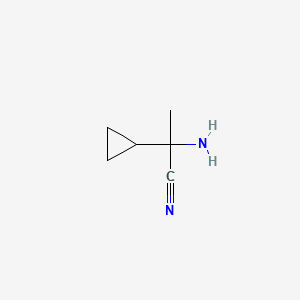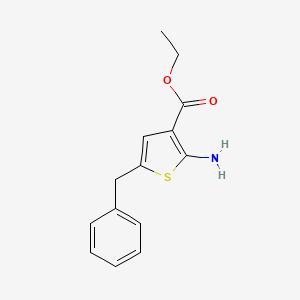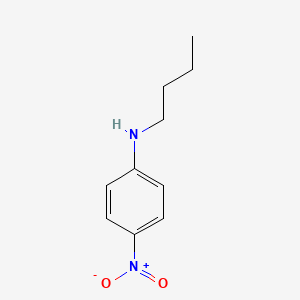
N-ブチル-4-ニトロアニリン
概要
説明
N-butyl-4-nitroaniline is an organic compound with the molecular formula C10H14N2O2. It is known for its applications in nonlinear optical and optoelectronic devices due to its unique properties as an organic chromophore crystal . The compound is characterized by its yellow crystalline appearance and is used in various scientific and industrial applications.
科学的研究の応用
N-butyl-4-nitroaniline has a wide range of applications in scientific research, including:
作用機序
Target of Action
N-butyl-4-nitroaniline, an organic chromophore crystal , primarily targets the aromatic nitro group and the aromatic amine group . The nitro group is a meta director, meaning it directs incoming electrophiles to the meta position relative to itself . The amine group is an ortho/para director, directing incoming electrophiles to the ortho and para positions .
Mode of Action
The mode of action of N-butyl-4-nitroaniline involves a series of reactions. The nitro group undergoes nitration as the first step . Following nitration, the nitro group is converted to an amine . This conversion must occur last because the amine group is an ortho/para director . The compound’s interaction with its targets results in changes to the structure and properties of the molecule .
Biochemical Pathways
The compound’s interactions with the nitro and amine groups suggest that it may influence pathways involving these functional groups .
Result of Action
The result of N-butyl-4-nitroaniline’s action is the formation of a molecule with altered structural and electronic properties . The compound’s interactions with its targets result in changes to the structure and properties of the molecule . The compound’s quantum chemical calculations, such as HOMO-LUMO and molecular electrostatic potential, were calculated and presented for N-butyl-4-nitroaniline .
Action Environment
The action environment of N-butyl-4-nitroaniline can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall behavior . .
生化学分析
Biochemical Properties
N-butyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the field of nonlinear optics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules is primarily through hydrogen bonding and intermolecular charge transfer. These interactions enhance the nonlinear optical response of N-butyl-4-nitroaniline, making it a valuable compound in optoelectronic applications .
Cellular Effects
N-butyl-4-nitroaniline has been shown to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the modulation of protein kinases and phosphatases, which are crucial for cellular communication and function. Additionally, N-butyl-4-nitroaniline can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-butyl-4-nitroaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, N-butyl-4-nitroaniline can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-butyl-4-nitroaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-butyl-4-nitroaniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to N-butyl-4-nitroaniline can result in alterations in cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of N-butyl-4-nitroaniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes. These threshold effects highlight the importance of dosage in studying the biochemical properties of N-butyl-4-nitroaniline .
Metabolic Pathways
N-butyl-4-nitroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. These interactions can lead to changes in the overall metabolic profile of cells, influencing cellular function and health .
Transport and Distribution
The transport and distribution of N-butyl-4-nitroaniline within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of N-butyl-4-nitroaniline can affect its biochemical properties and interactions with other biomolecules .
Subcellular Localization
N-butyl-4-nitroaniline’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical properties .
準備方法
N-butyl-4-nitroaniline can be synthesized through a slow solvent evaporation method . This involves dissolving the compound in a suitable solvent and allowing it to evaporate slowly, leading to the formation of single crystals. The process is typically carried out under controlled conditions to ensure the purity and quality of the crystals. Industrial production methods may involve large-scale recrystallization processes to obtain the compound in its pure form .
化学反応の分析
N-butyl-4-nitroaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peroxyacids.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs the incoming substituents to the meta position.
Common reagents used in these reactions include hydrogen peroxide, peroxyacids, and hydrogen gas. Major products formed from these reactions include the corresponding amine derivatives and substituted aromatic compounds .
類似化合物との比較
N-butyl-4-nitroaniline can be compared with other similar compounds such as:
4-nitroaniline: Similar in structure but lacks the butyl group, leading to different physical and chemical properties.
N-ethyl-4-nitroaniline: Contains an ethyl group instead of a butyl group, resulting in variations in its optical and electronic properties.
N-methyl-4-nitroaniline: Features a methyl group, which affects its reactivity and applications compared to N-butyl-4-nitroaniline.
N-butyl-4-nitroaniline is unique due to its specific molecular structure, which imparts distinct optical properties and makes it suitable for specialized applications in nonlinear optics and optoelectronics .
特性
IUPAC Name |
N-butyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-8-11-9-4-6-10(7-5-9)12(13)14/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTYPOBEIDJYGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396621 | |
| Record name | N-butyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58259-34-0 | |
| Record name | N-Butyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58259-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-butyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential optoelectronic applications of N-butyl-4-nitroaniline based on its investigated properties?
A1: The research article [] investigates the growth, spectral, and quantum chemical properties of N-butyl-4-nitroaniline single crystals. The study highlights its potential for nonlinear optical (NLO) and optoelectronic device applications. [] This is attributed to the material's strong optical absorption in the blue region and large hyperpolarizability, suggesting its suitability for applications such as frequency doubling, optical switching, and data storage. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



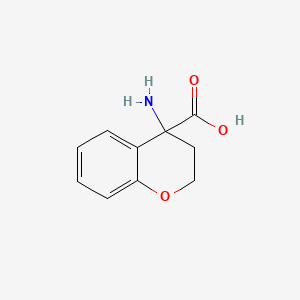
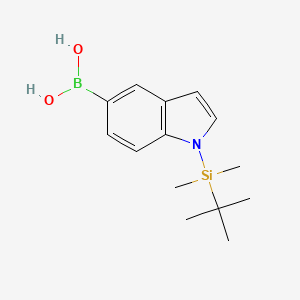

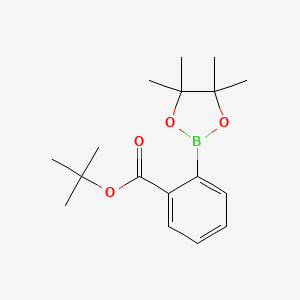
![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)
